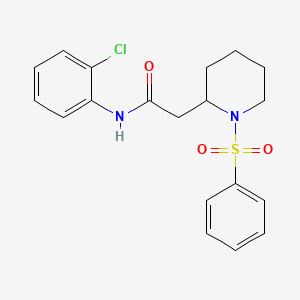

![molecular formula C18H20N2O3S B2521115 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine CAS No. 477860-51-8](/img/structure/B2521115.png)

4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" is not directly described in the provided papers. However, the papers do discuss related compounds with morpholine groups and nitro-substituted aromatic systems, which can provide insight into the chemical behavior and properties of similar compounds. For instance, the paper titled "Crystal Structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene" and "Crystal Structures of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine and 4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) Morpholine and Spectroscopic Properties" both describe compounds with morpholine rings and nitro-substituted butadiene units, which may share some characteristics with the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including the use of morpholine, a rearrangement reaction, condensation, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" by choosing appropriate starting materials and reaction conditions to introduce the 4-methylphenylsulfanyl and nitro groups at the correct positions on the benzylmorpholine framework.

Molecular Structure Analysis

The molecular structures of compounds similar to "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" have been determined using X-ray crystallography, which reveals details such as the chair conformation of the morpholine ring and the dihedral angles between different parts of the molecules . These structural analyses are crucial for understanding the three-dimensional arrangement of the atoms, which influences the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" are not detailed in the provided papers, the presence of a nitro group and a sulfanyl group suggests that it could undergo reactions typical of these functional groups. For example, the nitro group could be involved in reduction reactions, while the sulfanyl group could participate in nucleophilic substitution or oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine" include their crystalline structure, spectroscopic properties (IR, UV, NMR), and the stabilization of their molecular conformation through weak intramolecular interactions . These properties are influenced by the specific functional groups present in the molecule and their spatial arrangement. The morpholine ring, in particular, is noted to adopt a chair conformation in these compounds, which is a common and stable conformation for six-membered heterocycles.

Applications De Recherche Scientifique

Antimicrobial Activity

4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine derivatives, such as those synthesized from 3-fluoro-4-morpholinoaniline, have demonstrated significant antimicrobial potency. Studies have shown that these compounds exhibit good to potent antimicrobial activity against various bacterial strains and fungi. Specifically, certain sulfonamide derivatives have been identified as potent antifungal agents, outperforming their carbamate counterparts in this regard (Janakiramudu et al., 2017).

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors, including derivatives of 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine, have been studied for their ability to inhibit carbonic anhydrase isoenzymes. These compounds have exhibited nanomolar half maximal inhibitory concentration (IC50) against various carbonic anhydrase isoenzymes, showing differential activities with the lowest affinity observed against the hCA XII isoenzyme (Supuran et al., 2013).

Crystal Structure Analysis

Research has also been conducted on the crystal structures of compounds similar to 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine. Studies on compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine have provided insights into their molecular structure, including information on ring conformations and configurations (Aydinli et al., 2010).

Photodynamic Therapy

Novel sulfanyl porphyrazines, structurally related to 4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine, have been synthesized and evaluated as sensitizers for photodynamic therapy (PDT). These compounds have shown promising photodynamic activities, especially when incorporated into liposomal formulations, making them potentially effective in the treatment of certain cancers (Piskorz et al., 2017).

Propriétés

IUPAC Name |

4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-14-2-5-16(6-3-14)24-18-7-4-15(12-17(18)20(21)22)13-19-8-10-23-11-9-19/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFGPVHWGVONAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCOCC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![[1-(5-Chloro-6-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2521042.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)

![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)

![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)